molecular formula C15H12N2O2 B7477347 2-(7-Methoxynaphthalen-2-yl)oxypyrazine

2-(7-Methoxynaphthalen-2-yl)oxypyrazine

Cat. No. B7477347
M. Wt: 252.27 g/mol
InChI Key: ACUHQBODISEFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methoxynaphthalen-2-yl)oxypyrazine is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a pyrazine ring and a naphthalene ring. This compound has been synthesized using various methods, and its properties and applications have been extensively studied.

Scientific Research Applications

2-(7-Methoxynaphthalen-2-yl)oxypyrazine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy, which is a cancer treatment that uses light to activate a drug that kills cancer cells. In addition, it has been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of 2-(7-Methoxynaphthalen-2-yl)oxypyrazine is not well understood. However, it is believed that the compound interacts with metal ions through its pyrazine ring, forming a complex that emits fluorescence. In addition, it is believed that the compound can generate reactive oxygen species upon irradiation, which can cause damage to cancer cells in photodynamic therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to be non-toxic to cells at low concentrations. In addition, it has been shown to be stable in biological fluids, which makes it a good candidate for in vivo imaging and diagnostic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(7-Methoxynaphthalen-2-yl)oxypyrazine is its fluorescent properties, which make it a useful tool for the detection of metal ions and imaging of biological samples. In addition, its stability in biological fluids makes it a good candidate for in vivo applications. However, one of the limitations of this compound is its low yield in synthesis, which can make it expensive to produce.

Future Directions

There are several future directions for the research on 2-(7-Methoxynaphthalen-2-yl)oxypyrazine. One direction is the development of new synthesis methods that can increase the yield and reduce the cost of production. Another direction is the exploration of its potential as a photosensitizer for photodynamic therapy, and the optimization of its properties for this application. In addition, the development of new metal complexes using this compound as a ligand can lead to new catalytic and materials science applications.

Synthesis Methods

2-(7-Methoxynaphthalen-2-yl)oxypyrazine can be synthesized using various methods. One of the most common methods is the reaction between 2-chloro-7-methoxynaphthalene and pyrazine-2-carboxylic acid in the presence of a base. This reaction results in the formation of the desired product with a yield of around 50%. Other methods include the reaction between 2-amino-7-methoxynaphthalene and pyrazine-2-carboxylic acid, or the reaction between 2-chloro-7-methoxynaphthalene and 2-amino-pyrazine.

properties

IUPAC Name

2-(7-methoxynaphthalen-2-yl)oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-18-13-4-2-11-3-5-14(9-12(11)8-13)19-15-10-16-6-7-17-15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUHQBODISEFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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